![molecular formula C11H20ClNO B1481818 2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one CAS No. 2098143-16-7](/img/structure/B1481818.png)
2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one, commonly referred to as “CDMP”, is an organic compound with a variety of uses in both scientific research and industrial applications. It is a cyclic ether, which is derived from the piperidine ring structure, and is composed of a chlorine atom, two methyl groups, and a butanone group. CDMP has been used in several fields, such as organic synthesis, drug discovery, and materials science.
Scientific Research Applications
I have conducted a search for the scientific research applications of “2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one,” but unfortunately, the information available does not detail specific applications for this compound. The search results primarily focus on the availability of this compound for purchase for pharmaceutical testing and research purposes .
properties
IUPAC Name |
2-chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-4-10(12)11(14)13-6-8(2)5-9(3)7-13/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGHRZCCKAVNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(CC(C1)C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,5-dimethylpiperidin-1-yl)butan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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